

# Rocavorexant (ANC-501): Application Notes and Protocols for Research

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## Compound of Interest

Compound Name: Rocavorexant

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These application notes provide a comprehensive overview of the administration routes and relevant experimental protocols for **Rocavorexant** (ANC-501), a first-in-class, selective vasopressin V1b (V1b) receptor antagonist currently under investigation as an adjunctive treatment for Major Depressive Disorder (MDD).

## Introduction

**Rocavorexant** (also known as ANC-501 and formerly as TS-121) is an orally active, small molecule antagonist of the vasopressin V1b receptor.<sup>[1]</sup> This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response.<sup>[2]</sup> Dysregulation of the HPA axis has been implicated in the pathophysiology of MDD. By selectively blocking the V1b receptor, **Rocavorexant** aims to modulate HPA axis hyperactivity, offering a novel therapeutic approach for patients with MDD, particularly those with evidence of HPA axis disruption.<sup>[3]</sup>

Current research is primarily focused on the oral administration of **Rocavorexant** in a clinical setting. Preclinical studies in animal models have also been conducted to establish its efficacy profile.<sup>[4]</sup>

## Administration Routes in Research

The primary route of administration for **Rocavorexant** in research, particularly in its current clinical development phase, is oral.

## Clinical Research: Oral Administration

In ongoing Phase 2 clinical trials, **Rocavorexant** is administered orally in the form of capsules. [4] This route is being investigated for its potential as a convenient and patient-compliant method for long-term treatment of MDD.

## Preclinical Research

While specific details on the administration routes in preclinical animal models are not extensively published, the development of an oral formulation for clinical trials suggests that oral administration (e.g., via gavage) was likely a significant route in these earlier studies. Preclinical research in rat models has demonstrated the efficacy of **Rocavorexant** in reducing depressive-like behaviors.[4]

## Data Presentation: Summary of Clinical and Preclinical Data

The following tables summarize the key quantitative data available from **Rocavorexant** (ANC-501/TS-121) research.

Table 1: **Rocavorexant** (ANC-501) Clinical Trial Overview

Parameter	Description
Drug Name	Rocavorexant (ANC-501)
Previous Name	TS-121
Mechanism of Action	Vasopressin V1b (V1b) Receptor Antagonist
Indication	Adjunctive treatment for Major Depressive Disorder (MDD)
Clinical Phase	Phase 2
Route of Administration	Oral
Dosage Form	50 mg Capsules
Dosing Regimen	50 mg, once daily
Trial Identifier	NCT05439603
Primary Efficacy Endpoint	Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score

Table 2: Human Pharmacokinetics of Orally Administered **Rocavorexant** (ANC-501)

Parameter	Value	Notes
Time to Maximum Plasma Concentration (C <sub>max</sub> )	Within 4 hours	Following single and multiple oral administrations.[4]
Apparent Half-life (t <sub>1/2</sub> )	Approximately 20 hours	[4]
Food Effect on Area Under the Curve (AUC)	No significant effect observed	[4]
Food Effect on Maximum Plasma Concentration (C <sub>max</sub> )	Reduced under fed conditions	[4]

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Rocavorexant**.

## Protocol: Phase 2 Clinical Trial of Oral **Rocavorexant** in MDD (Adapted from NCT05439603)

Objective: To assess the safety, tolerability, and efficacy of orally administered **Rocavorexant** as an adjunctive treatment in adults with MDD who have had an inadequate response to standard antidepressant therapy.

### Study Design:

- Type: Single-arm, open-label
- Duration: 8 weeks of treatment with an 8-week follow-up for safety assessment.[\[5\]](#)
- Patient Population: Adults aged 18-65 with a diagnosis of MDD and an inadequate response to at least one standard antidepressant. Participants must have a MADRS total score of  $\geq 26$  at screening and baseline, and a 12-hour urine cortisol level  $>22.7$  nmol/L.

### Materials:

- **Rocavorexant** (ANC-501) 50 mg capsules
- Standard antidepressant medication (at a stable dose)
- Montgomery-Åsberg Depression Rating Scale (MADRS) questionnaire
- Clinical Global Impression (CGI) scales
- Equipment for collecting and analyzing 12-hour urine cortisol levels

### Procedure:

- Screening: Potential participants are screened against inclusion and exclusion criteria. This includes a medical history review, physical examination, and confirmation of MDD diagnosis. A 12-hour urine sample is collected to assess cortisol levels.
- Baseline Assessment: On Day 1, a baseline MADRS assessment is conducted prior to the first dose of **Rocavorexant**.

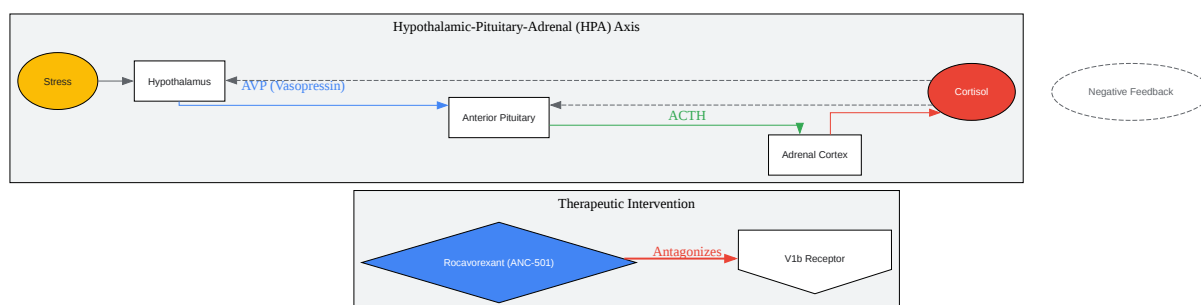
- Drug Administration: Participants self-administer one 50 mg capsule of **Rocavorexant** orally, once daily, for 8 weeks. This is taken as an adjunct to their ongoing, stable antidepressant medication.
- Efficacy and Safety Monitoring:
  - The MADRS is administered at specified intervals throughout the 8-week treatment period to assess changes in depressive symptoms.
  - CGI scales are used to rate the severity of illness and any improvement.
  - Adverse events are monitored and recorded at each study visit.
- Follow-up: After the 8-week treatment period, participants are followed for an additional 8 weeks to monitor for any long-term adverse effects.

#### Data Analysis:

- The primary outcome is the change in the MADRS total score from baseline to the end of the 8-week treatment period.
- Secondary outcomes include the MADRS responder rate ( $\geq 50\%$  reduction in total score from baseline) and the MADRS remission rate (total score  $\leq 10$ ).

## Mandatory Visualizations

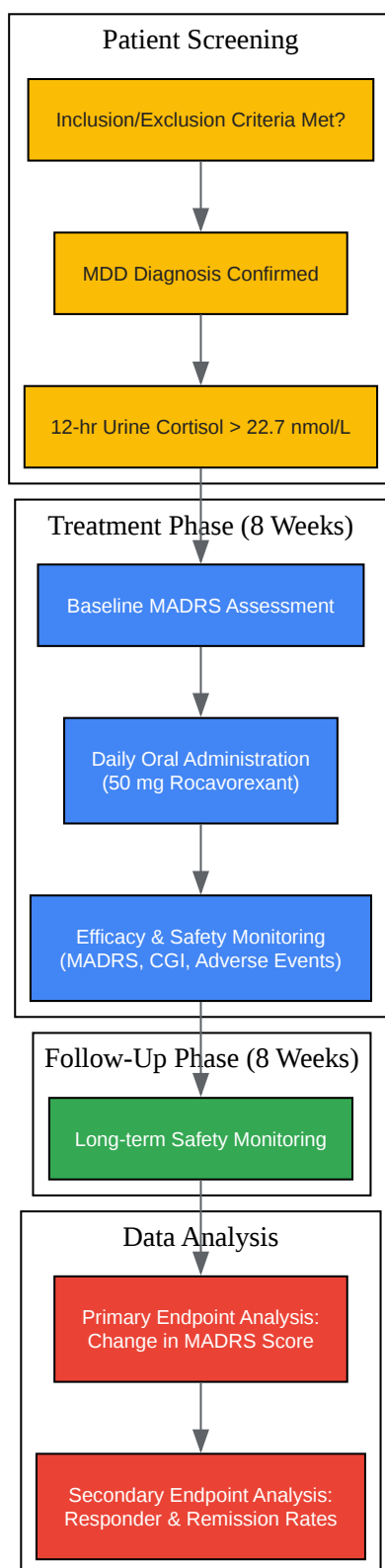
### Signaling Pathway



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Caption: **Rocavorexant**'s mechanism of action in the HPA axis.

## Experimental Workflow



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Caption: Workflow of the Phase 2 clinical trial for **Rocavorexant**.

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